PROTAC SARS-CoV-2 Mpro degrader-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

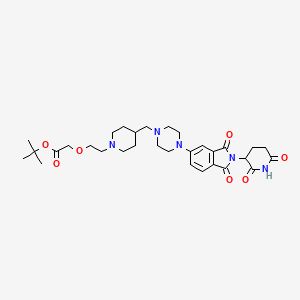

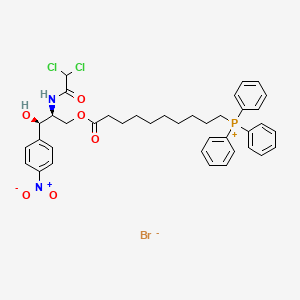

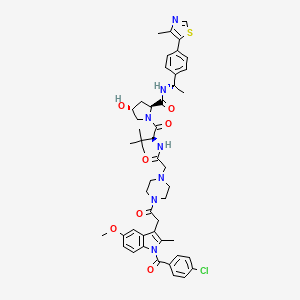

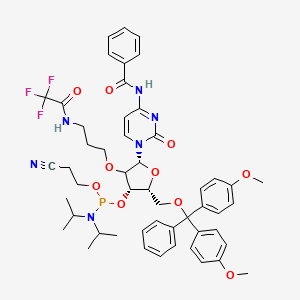

PROTAC SARS-CoV-2 Mpro degrader-2 is a novel small-molecule antiviral compound designed to target and degrade the main protease (Mpro) of the SARS-CoV-2 virus. The main protease is a highly conserved enzyme essential for viral replication and pathogenesis, making it a prime target for antiviral drug development. This compound leverages the proteolysis targeting chimera (PROTAC) technology to induce the degradation of the main protease, thereby inhibiting the replication of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC SARS-CoV-2 Mpro degrader-2 involves several key steps:

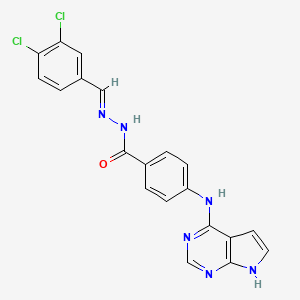

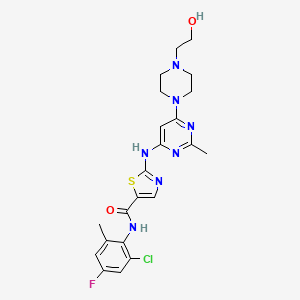

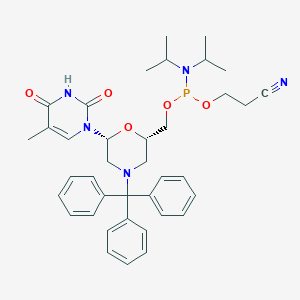

Ligand Synthesis: The synthesis begins with the preparation of the main protease inhibitors, such as MPI8 and MPI29.

Linker Attachment: The inhibitors are then conjugated with a CRBN E3 ligand through a linker.

Final Assembly: The final step involves the assembly of the PROTAC molecule by linking the inhibitor-CRBN conjugate with the main protease targeting moiety.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC SARS-CoV-2 Mpro degrader-2 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also occur, potentially affecting the stability and efficacy of the compound.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different levels of antiviral activity .

Scientific Research Applications

PROTAC SARS-CoV-2 Mpro degrader-2 has several scientific research applications:

Mechanism of Action

PROTAC SARS-CoV-2 Mpro degrader-2 exerts its effects through a mechanism known as targeted protein degradation. The compound binds to the main protease of SARS-CoV-2 and recruits an E3 ubiquitin ligase, such as CRBN. This recruitment leads to the ubiquitination of the main protease, marking it for degradation by the proteasome. The degradation of the main protease inhibits viral replication and reduces the viral load in infected cells .

Comparison with Similar Compounds

Similar Compounds

MPI29: Another main protease inhibitor used in the synthesis of this compound.

Nirmatrelvir: A non-PROTAC main protease inhibitor used in the treatment of COVID-19.

Uniqueness

This compound is unique in its ability to induce the degradation of the main protease, rather than merely inhibiting its activity. This targeted protein degradation approach offers several advantages, including the potential to overcome drug resistance and achieve more sustained antiviral effects .

Properties

Molecular Formula |

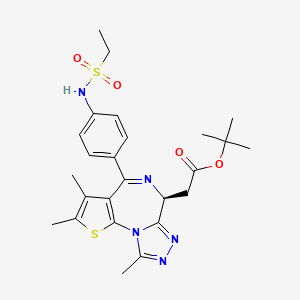

C48H56ClN7O7S |

|---|---|

Molecular Weight |

910.5 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H56ClN7O7S/c1-28(31-8-10-32(11-9-31)43-29(2)50-27-64-43)51-45(60)40-22-35(57)25-55(40)47(62)44(48(4,5)6)52-41(58)26-53-18-20-54(21-19-53)42(59)24-37-30(3)56(39-17-16-36(63-7)23-38(37)39)46(61)33-12-14-34(49)15-13-33/h8-17,23,27-28,35,40,44,57H,18-22,24-26H2,1-7H3,(H,51,60)(H,52,58)/t28-,35+,40-,44+/m0/s1 |

InChI Key |

QJMUEOZVQRLSGY-BABAJCCMSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)